ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.
Coupling of the Tetrahydropyran and Thiazole Rings: The tetrahydropyran and thiazole rings can be coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various esters, amides
Hydrolysis: Carboxylic acids, alcohols
Scientific Research Applications
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.
Comparison with Similar Compounds
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound lacks the thiazole ring and phenyl group, making it less complex and potentially less versatile in certain applications.
4-Phenyltetrahydro-2H-pyran-4-yl acetate:
Thiazole derivatives: Compounds containing the thiazole ring but lacking the tetrahydropyran and phenyl groups may have different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Biological Activity
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₈H₂₀N₂O₄S
Molecular Weight : 360.4 g/mol
CAS Number : 1401544-26-0
The compound features a thiazole ring and a tetrahydropyran moiety, which are known for their diverse biological activities. The unique combination of these structural elements may enhance its pharmacological properties compared to simpler analogs .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be relevant in developing treatments for inflammatory diseases.
- Anticancer Properties : Research indicates that derivatives of thiazole and similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values less than 30 µM against multiple cancer types .
Synthesis and Testing
The synthesis of this compound can be achieved through multi-component reactions involving ethyl acetoacetate and various reagents. These reactions lead to the formation of thiazole derivatives that are then tested for biological activity.
In a study evaluating the anti-proliferative activities of synthesized compounds:
- Several derivatives exhibited significant cytotoxicity against cancer cell lines such as A549, HT-29, and MKN-45.
- Compounds were tested using the MTT assay, with results indicating strong inhibitory effects on cell proliferation .
Table of Biological Activity Results
Compound | Cell Line Tested | IC50 Value (µM) | Biological Activity |
---|---|---|---|
Compound A | A549 | 25 | Anticancer |
Compound B | HT-29 | 20 | Anticancer |
Compound C | MKN-45 | 15 | Anticancer |
Ethyl (target compound) | U87MG | <30 | Anticancer |
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into its binding affinity to these targets, potentially elucidating its therapeutic mechanisms.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-16(22)12-15-13-26-18(20-15)21-17(23)19(8-10-24-11-9-19)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,23) |
InChI Key |
WEAVZOIDDRNCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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